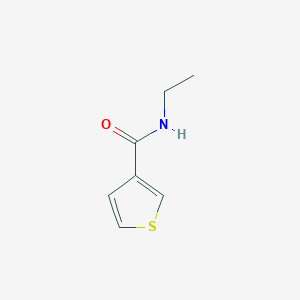

N-Ethylthiophene-3-carboxamide

Vue d'ensemble

Description

Le sulfite de sodium est un composé inorganique de formule chimique Na₂SO₃. Il se présente sous la forme d'un solide blanc soluble dans l'eau et est couramment utilisé comme antioxydant et conservateur. Le sulfite de sodium est également utilisé dans divers procédés industriels, notamment le ramollissement de la lignine lors de la fabrication de la pâte à papier et du raffinage du bois et des matériaux lignocellulosiques .

Voies de synthèse et conditions réactionnelles :

-

Préparation en laboratoire : Le sulfite de sodium peut être synthétisé en faisant réagir du dioxyde de soufre (SO₂) avec de l'hydroxyde de sodium (NaOH). La réaction est la suivante :

SO2+2NaOH→Na2SO3+H2O

Cette réaction est généralement effectuée dans de l'eau tiède, où le sulfite de sodium précipite initialement sous forme de solide blanc {_svg_2}.

-

Production industrielle : Industriellement, le sulfite de sodium est produit en traitant du dioxyde de soufre avec une solution de carbonate de sodium (Na₂CO₃). La réaction globale est :

SO2+Na2CO3→Na2SO3+CO2

Cette méthode est efficace pour la production à grande échelle {_svg_3}.

Types de réactions :

-

Oxydation : Le sulfite de sodium peut être oxydé en sulfate de sodium (Na₂SO₄) en présence d'oxygène :

2Na2SO3+O2→2Na2SO4

-

Réduction : Le sulfite de sodium agit comme un agent réducteur et peut réduire divers composés, comme dans la réduction de l'iode en iodure :

Na2SO3+I2→Na2SO4+2NaI

-

Substitution : Le sulfite de sodium réagit avec les aldéhydes pour former des adduits bisulfitiques, et avec les cétones pour produire des acides sulfoniques {_svg_4}.

Réactifs et conditions courantes :

Agents oxydants : Oxygène, peroxyde d'hydrogène.

Agents réducteurs : Le sulfite de sodium lui-même.

Conditions réactionnelles : Généralement effectuées en solutions aqueuses à température ambiante.

Principaux produits :

Oxydation : Sulfate de sodium.

Réduction : Iodure de sodium.

Substitution : Adduits bisulfitiques et acides sulfoniques.

4. Applications de la recherche scientifique

Le sulfite de sodium a un large éventail d'applications dans la recherche scientifique :

Médecine : Utilisé dans l'industrie pharmaceutique pour maintenir la stabilité et la puissance de certains médicaments.

5. Mécanisme d'action

Le sulfite de sodium exerce ses effets principalement par ses propriétés réductrices. Il donne des électrons aux agents oxydants, ce qui les réduit. Ce mécanisme est crucial dans son rôle d'antioxydant et de conservateur. Dans les systèmes biologiques, le sulfite de sodium peut piéger l'oxygène, empêchant les dommages oxydatifs aux cellules et aux tissus .

Composés similaires :

Bisulfite de sodium (NaHSO₃) : Propriétés réductrices similaires, mais diffère par sa nature acide.

Métabisulfite de sodium (Na₂S₂O₅) : Utilisé comme conservateur et antioxydant, mais possède une structure moléculaire différente.

Sulfate de sodium (Na₂SO₄) : Formé par l'oxydation du sulfite de sodium, utilisé dans les détergents et la production de papier.

Unicité du sulfite de sodium :

Agent réducteur : Le sulfite de sodium est un agent réducteur plus efficace que le sulfate de sodium.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Ethylthiophene-3-carboxamide has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several pathogenic strains, suggesting its potential as a new class of antibiotics .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests its utility in treating inflammatory diseases.

Case Study: Anticancer Properties

A study evaluating the anticancer activity of thiophene carboxamide derivatives found that this compound derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values around 2.77 µg/mL . This positions it as a potential lead compound for further development in cancer therapy.

Material Science

In material science, thiophene derivatives like this compound are being explored for their applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophenes make them suitable for use in OLEDs, where they can enhance light emission efficiency.

- Organic Photovoltaics (OPVs) : Research indicates that thiophene-based materials can improve charge transport and stability in solar cells, making them valuable for renewable energy applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

Mécanisme D'action

Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .

Comparaison Avec Des Composés Similaires

Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.

Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.

Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.

Uniqueness of Sodium Sulfite:

Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.

Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.

Activité Biologique

N-Ethylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiophene ring in its structure contributes to its aromatic properties, which can enhance interactions with biological targets.

Enzyme Inhibition

Research has shown that thiophene derivatives, including this compound, exhibit significant enzyme inhibition properties:

- 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme plays a crucial role in steroid metabolism. Inhibition of 17β-HSD2 can have therapeutic implications for conditions like osteoporosis by maintaining estrogen levels in bone tissue. Compounds structurally related to this compound have demonstrated this inhibitory activity, suggesting potential applications in hormone-related therapies .

- 15-Lipoxygenase-1 (15-LOX-1) : Another study identified novel thiophene-based inhibitors for 15-LOX-1, which is involved in inflammatory processes. The inhibitors showed anti-inflammatory effects in mouse lung tissue models, indicating that this compound could similarly affect inflammatory pathways .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer potential:

- Antiproliferative Activity : A series of studies have evaluated the antiproliferative effects of thiophene derivatives on various cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 9 μM against HCT116 colon cancer cells, indicating strong antiproliferative activity .

- EGFR Kinase Inhibition : Some thiophene derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. One study reported an IC50 value of 94.44 nM for EGFR inhibition by a related compound .

Case Study 1: Inhibition of Endothelial Cell Proliferation

A study evaluated the effects of thiophene carboxamide derivatives on bovine aortic endothelial cells (BAECs) stimulated by basic fibroblast growth factor (bFGF). The results indicated that specific modifications to the carboxamide group were crucial for inhibiting DNA synthesis driven by bFGF. The findings suggest that structural features significantly influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A focused optimization study on the substitution patterns of thiophene derivatives revealed that certain structural modifications could enhance inhibitory potency against targeted enzymes. For example, varying the tail length on the 3-position while keeping other substituents constant demonstrated a clear relationship between tail length and inhibitory potency .

Data Tables

The following table summarizes key findings related to various thiophene derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | Thiophene ring with ethyl group | Inhibitor of 17β-HSD2 | Not specified |

| Trisubstituted Thiophene Derivative | Various substitutions | Antiproliferative against cancer cell lines | <9 |

| Thiophene-Based EGFR Inhibitor | Contains selenide | EGFR kinase inhibition | 94.44 |

| N-(per-O-acetylated-D-mannopyranosyl)-thiophene-2-carboxamide | Acetylated sugar moiety | Inhibition of endothelial cell proliferation | Not specified |

Propriétés

IUPAC Name |

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.